molecular formula C9H9ClO2 B1640742 4-Chloro-2-ethylbenzoic acid CAS No. 58231-16-6

4-Chloro-2-ethylbenzoic acid

Cat. No.: B1640742
CAS No.: 58231-16-6
M. Wt: 184.62 g/mol
InChI Key: OYRBBSKHKUSUBI-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylbenzoic acid (CAS 58231-16-6) is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This benzoic acid derivative features both chloro and ethyl substituents on its aromatic ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure, defined by the SMILES string CCC1=C(C=CC(=C1)Cl)C(=O)O, offers researchers two distinct functional handles for further chemical modification . The carboxylic acid group can undergo typical reactions such as amidation and esterification, while the chloro substituent is amenable to metal-catalyzed cross-coupling reactions. This versatility makes it a useful intermediate in the development of more complex molecules for pharmaceutical and material science applications. The compound has a predicted Topological Polar Surface Area (TPSA) of 37.3 Ų and a computed LogP value of 2.60, which are physicochemical parameters relevant for early-stage drug discovery research . This product is provided with a guaranteed purity of ≥98% . It is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic uses. For safe handling, refer to the associated safety data sheet. The product should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBBSKHKUSUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Functional Monomer Precursor:to Be Used As a Repeating Unit Monomer in a Polymer Backbone, 4 Chloro 2 Ethylbenzoic Acid Must First Be Converted into a Bifunctional or Polyfunctional Molecule. for Example:

Polyester Synthesis: The ethyl side chain could be oxidized to a second carboxylic acid group, creating 4-chloro-1,2-benzenedicarboxylic acid. This resulting diacid can then undergo polycondensation with a diol (e.g., ethylene glycol) to form an aromatic polyester.

Polyamide Synthesis: Similarly, the dicarboxylic acid derivative can be reacted with a diamine to produce a polyamide. Alternatively, introducing an amino group onto the aromatic ring would create an aminocarboxylic acid, a classic monomer for polyamide synthesis.

Grafting Onto Existing Polymers:the Carboxylic Acid Group Can Be Used to Chemically Graft the Molecule Onto an Existing Polymer That Has Reactive Functional Groups E.g., Hydroxyl or Amino Groups . This Process Modifies the Surface or Bulk Properties of the Host Polymer, Imparting Characteristics Derived from the 4 Chloro 2 Ethylbenzoyl Moiety, Such As Altered Solubility, Thermal Stability, or Hydrophobicity.

The versatility of the 4-Chloro-2-ethylbenzoic acid structure allows for its integration into macromolecular architectures through various strategic chemical modifications, as summarized in the table below.

Polymer Application Role of this compound Required Modification Resulting Polymer Type
Molecular Weight ControlEnd-Capping AgentNonePolyesters, Polyamides
Polymer BackboneMonomerOxidation of ethyl group to a second -COOHAromatic Polyester
Polymer BackboneMonomerOxidation of ethyl group and conversion to acyl chlorides, then reaction with diamineAromatic Polyamide
Polymer ModificationGrafting MoietyActivation of -COOH group (e.g., to acyl chloride)Functionalized Polymer

Derivatization Strategies and Analogue Synthesis

Incorporation of 4-Chloro-2-ethylbenzoic Acid into Polymer Structures

The incorporation of this compound into polymer structures offers a route to modify polymer properties by introducing its specific chemical features. As a monofunctional carboxylic acid, it cannot act as a monomer for chain-growth polymerization on its own. However, it can be utilized in several ways in polymer chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

The IR spectrum of 4-Chloro-2-ethylbenzoic acid is expected to show several characteristic absorption bands. A broad O-H stretching band from the carboxylic acid group is anticipated in the high-frequency region. A strong C=O stretching absorption from the carbonyl group of the carboxylic acid will also be a prominent feature. The spectrum will also display C-H stretching vibrations from the aromatic ring and the ethyl group, as well as C=C stretching vibrations from the aromatic ring. The C-Cl stretching vibration is expected in the fingerprint region.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2960Medium
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium
C-Cl stretch1000 - 1100Medium to Strong

Note: The predicted data is based on characteristic vibrational frequencies for the respective functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally confirming the molecular formula of a compound. For this compound, with the chemical formula C₉H₉ClO₂, HRMS is used to distinguish it from other isomers or compounds with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an elemental composition that matches the theoretical value. This level of precision is critical for validating the identity of newly synthesized batches or for identifying the compound in complex samples.

When this compound is present in a complex matrix, such as a reaction mixture or an environmental sample, its analysis requires coupling a separation technique with mass spectrometry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique first separates the components of a liquid mixture using HPLC, after which the separated components are introduced into the mass spectrometer for detection and identification. nih.gov This is particularly useful for analyzing reaction byproducts or metabolites that are not sufficiently volatile for GC.

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is suitable for volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, a derivatization step, such as conversion to a trimethylsilyl (B98337) (TMS) ester, is often employed to increase volatility. nist.govnist.gov

As an illustrative example of the data obtained from such analyses, the GC-MS fragmentation pattern for a related compound, benzoic acid, 4-chloro- 1-(4-methoxyphenyl) hydrazide, shows characteristic peaks that aid in its structural elucidation. researchgate.net

Table 1: Illustrative GC-MS Fragmentation Data for a 4-Chloro-Substituted Benzoic Acid Derivative

Property Value
Compound Name Benzoic acid, 4-chloro- 1-(4-methoxyphenyl) hydrazide
Molecular Formula C₁₄H₁₃ClN₂O₂
Exact Mass 276.066555
10 Largest Peaks (m/z and Relative Intensity)
1 137 (999)
2 139 (571)
3 111 (273)
4 77 (242)
5 276 (226)
6 141 (181)
7 94 (166)
8 108 (141)
9 75 (115)
10 78 (104)

Data sourced from a study on a related hydrazide derivative to demonstrate typical GC-MS output. researchgate.net

Chromatographic Methods

Chromatography is fundamental to separating this compound from impurities, reactants, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. A reversed-phase HPLC method is typically developed and validated for this purpose. ekb.eg The method's ability to separate the target compound from closely related impurities is crucial for quality control in a manufacturing setting. ekb.eg The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for precise quantification of its purity. These methods are validated according to established guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg

Table 2: Typical HPLC Conditions for Analysis of Benzoic Acid Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile/methanol (B129727) mixture) ekb.egshimadzu.com
Flow Rate Typically 1.0 mL/min shimadzu.com
Detection UV detector, wavelength set to an absorbance maximum (e.g., 205 nm or 254 nm) ekb.egshimadzu.com
Column Temperature Controlled, for instance, at 45 °C shimadzu.com

These conditions are representative examples based on methods developed for similar aromatic acids. ekb.egshimadzu.com

As mentioned, GC-MS is a powerful tool for the analysis of this compound, typically following a derivatization step to enhance its volatility. The trimethylsilyl (TMS) ester is a common derivative for carboxylic acids. nist.govnist.gov In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, acting as a molecular fingerprint for identification. The NIST WebBook contains reference mass spectra for derivatives of similar compounds, such as the TMS derivative of 4-Chlorobenzoic acid, which can be used for comparison. nist.govnist.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of a chemical reaction, such as the synthesis of this compound. sigmaaldrich.comanalyticaltoxicology.com By spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials, the disappearance of reactants and the appearance of the product can be visually tracked over time. libretexts.org The plate is developed in a suitable mobile phase, and the spots are visualized, often under UV light or by using a chemical stain like potassium permanganate (B83412). sigmaaldrich.comrsc.org This allows the chemist to determine when the reaction is complete. libretexts.org

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Benzoic acid, 4-chloro- 1-(4-methoxyphenyl) hydrazide
4-Chlorobenzoic acid, trimethylsilyl ester
Potassium permanganate
Acetonitrile
Methanol
Triethylamine

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. While a specific crystal structure for this compound has not been detailed in the reviewed literature, the extensive crystallographic studies on substituted benzoic acids provide a strong basis for predicting its solid-state molecular and supramolecular characteristics. acs.orgresearchgate.net

Substituted benzoic acids commonly crystallize to form well-defined supramolecular structures, which are primarily directed by intermolecular hydrogen bonds. acs.orgmdpi.com The most prevalent and energetically favorable of these is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. researchgate.netiaea.org This interaction involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic eight-membered ring motif.

A hypothetical single-crystal XRD study of this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining its molecular conformation. Furthermore, it would elucidate the supramolecular assembly, providing insight into the hydrogen-bonding patterns and the role of the chloro and ethyl substituents in the crystal packing.

Table 1: Expected Crystallographic Data Parameters from a Single-Crystal XRD Analysis of a Substituted Benzoic Acid

ParameterDescriptionExpected Information for this compound
Crystal System The symmetry system in which the crystal is classified (e.g., monoclinic, orthorhombic).Would be determined from the diffraction pattern. Many benzoic acid derivatives crystallize in monoclinic or triclinic systems. mdpi.com
Space Group The specific symmetry group of the crystal lattice.Provides information on the symmetry elements present in the unit cell.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).Precise measurements defining the size and shape of the repeating unit in the crystal.
Bond Lengths & Angles The distances between bonded atoms and the angles formed by them.Would confirm the covalent structure, including C=O, C-O, C-C, C-Cl, and C-H bond lengths and the geometry of the benzene (B151609) ring and substituents.
Torsion Angles The dihedral angles describing the conformation of the molecule, particularly of the rotatable bonds.Would reveal the orientation of the carboxylic acid group relative to the benzene ring and the conformation of the ethyl group.
Hydrogen Bond Geometry The distances and angles of the O-H···O interactions forming the supramolecular synthons.Would characterize the classic carboxylic acid dimer or other hydrogen-bonded motifs, providing donor-acceptor distances and angles. researchgate.net
Intermolecular Contacts Short distances between atoms of neighboring molecules, indicating other non-covalent interactions.Would identify potential C-H···O, C-H···π, or halogen bonding interactions that contribute to the stability of the crystal packing. mdpi.com

Advanced Sample Preparation and Derivatization for Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility, high polarity, and tendency to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity. To overcome these limitations, derivatization is employed to convert the carboxylic acid into a more volatile and less polar ester derivative.

Methylation, the conversion of the carboxylic acid to its corresponding methyl ester, is a common and effective derivatization strategy. americanlaboratory.com Diazomethane (B1218177) (CH₂N₂) is a highly efficient methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the only byproduct. masterorganicchemistry.comlibretexts.org The reaction is clean, with minimal side products, making it ideal for trace analysis. researchgate.net

An alternative, safer methylating agent is trimethylsilyldiazomethane (B103560) (TMS-DM). nih.gov It functions similarly to diazomethane in converting carboxylic acids to methyl esters and is often used in modern analytical laboratories to avoid the hazards associated with diazomethane. nih.gov Other reagents, such as methanol in the presence of an acidic catalyst like boron trifluoride (BF₃) or sulfuric acid (H₂SO₄), can also be used for methylation, though these methods may require heating and can be less quantitative. americanlaboratory.com

The resulting methyl ester of this compound is significantly more volatile and less polar than the parent acid, making it well-suited for GC-MS analysis. This derivatization step enhances chromatographic performance, leading to sharper peaks, improved resolution, and lower detection limits.

Table 2: Common Methylating Agents for GC-MS Derivatization of Carboxylic Acids

Methylating AgentReaction ConditionsAdvantagesDisadvantages
**Diazomethane (CH₂N₂) **Room temperature, rapid reaction. masterorganicchemistry.comHigh efficiency, clean reaction, minimal byproducts. masterorganicchemistry.comresearchgate.netHighly toxic and potentially explosive, requiring specialized handling and equipment. masterorganicchemistry.com
Trimethylsilyldiazomethane (TMS-DM) Room temperature or gentle heating. nih.govSafer alternative to diazomethane, commercially available in solution. nih.govSlower reaction rate compared to diazomethane, may produce some silicon-containing byproducts. wordpress.com
Methanol/Acid Catalyst (e.g., BF₃, H₂SO₄) Requires heating (reflux). americanlaboratory.comReagents are readily available and less hazardous than diazomethane. researchgate.netReaction may not be quantitative, requires removal of excess reagent and catalyst, potential for side reactions. americanlaboratory.com

Dispersive liquid-liquid microextraction (DLLME) is a modern sample preparation technique that offers high enrichment factors, low consumption of organic solvents, and operational simplicity for the extraction of trace analytes from aqueous matrices. nih.govresearchgate.net This method is particularly well-suited for the preconcentration of moderately nonpolar organic compounds like this compound from environmental water samples prior to analysis by chromatographic techniques.

The DLLME procedure involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with a density higher than water, such as tetrachloroethane or dichloromethane) and a disperser solvent (a water-miscible organic solvent like acetone (B3395972) or acetonitrile) into the aqueous sample. nih.govrsc.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analyte from the aqueous sample into the organic microdroplets. researchgate.net

For acidic analytes like this compound, the pH of the aqueous sample is a critical parameter. The sample is typically acidified to a pH below the pKa of the acid to ensure it exists in its neutral, protonated form, which is more readily extracted into the organic phase. rsc.org After the extraction, the mixture is centrifuged to break the emulsion and sediment the fine droplets of the extraction solvent at the bottom of a conical tube. The enriched analyte in the collected organic phase can then be directly analyzed, for instance, by GC-MS after derivatization or by HPLC. The high efficiency and rapidity of DLLME make it an excellent choice for trace analysis of substituted benzoic acids in complex matrices. rsc.orgnih.gov

Utilization as Analytical Standards

In analytical chemistry, the accuracy and reliability of quantitative measurements depend on the use of high-purity analytical standards or certified reference materials (CRMs). sigmaaldrich.comfishersci.com this compound, when synthesized to a high and verified purity, can serve as an analytical standard for a variety of applications.

Its primary use as a standard is in the identification and quantification of this specific compound in environmental, industrial, or biological samples. For instance, when monitoring for pesticide degradation products or industrial effluents, a known concentration of this compound standard would be used to create a calibration curve for an analytical instrument, such as an HPLC or GC-MS. This allows for the accurate determination of the concentration of the analyte in unknown samples.

Furthermore, as a member of the substituted benzoic acid family, it can be included in mixtures of analytical standards for method development and validation. waters.com This is crucial for developing robust analytical methods capable of separating and quantifying multiple related compounds in a single analysis. Certified reference materials of closely related compounds, such as benzoic acid itself, are widely available and are used for various purposes, including the calibration of calorimeters and as standards for acidimetric titrations. alpharesources.comnist.gov The availability of this compound as a high-purity standard is essential for regulatory monitoring, quality control in chemical manufacturing, and in research settings where precise quantification is required.

Computational and Theoretical Investigations

Molecular Modeling and Simulation

While quantum calculations focus on the electronic structure, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of molecules.

Conformational analysis is critical for flexible molecules like 4-Chloro-2-ethylbenzoic acid, which has rotational freedom around the C-C bonds of the ethyl group and the C-C bond connecting the carboxyl group to the ring. The orientation of these groups can significantly affect the molecule's properties and interactions.

Molecular dynamics (MD) simulations can be used to explore the conformational space of substituted benzoic acids. ucl.ac.uk These simulations model the movement of atoms over time, revealing the most stable conformations and the energy barriers between them. For substituted benzoic acids, key conformational questions include the planarity of the carboxyl group relative to the benzene (B151609) ring and the orientation of other substituents. Studies on dihydroxybenzoic acids, for example, have shown that intramolecular hydrogen bonding and interactions with solvent molecules are crucial in determining the dominant conformations in solution. mdpi.com The steric effect of the ortho-ethyl group in this compound would likely influence the preferred orientation of the adjacent carboxyl group.

Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate, such as this compound, and its biological target. nih.gov

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general methodology can be described. The process involves generating various conformations of the ligand and positioning them within the active site of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores typically indicating more favorable binding. nih.gov

The interactions stabilizing the ligand-receptor complex are analyzed, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). The chlorinated aromatic ring can participate in hydrophobic and halogen bonding interactions within the receptor's binding pocket.

A hypothetical docking simulation of this compound into a receptor's active site would yield data that can be summarized to understand its potential as an inhibitor.

Table 1: Hypothetical Docking Simulation Results for this compound
ParameterDescriptionHypothetical Value/Observation
Binding Affinity (kcal/mol)The estimated free energy of binding. More negative values indicate stronger binding.-6.5
Hydrogen BondsKey electrostatic interactions.Carboxyl group forms H-bonds with amino acid residues like Arginine or Serine.
Hydrophobic InteractionsInteractions involving nonpolar parts of the molecules.The ethyl group and benzene ring interact with hydrophobic residues like Leucine or Valine.
Halogen BondsNon-covalent interaction involving the chlorine atom.The chlorine atom acts as an electrophilic region, interacting with a nucleophilic residue.
Interacting ResiduesSpecific amino acids in the receptor's active site that interact with the ligand.Arg120, Ser245, Leu300, Val310

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is another cornerstone of computational drug design that focuses on identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).

This model can be used as a 3D query in a process called virtual screening. In this strategy, large databases of chemical compounds, such as the ZINC15 database, are computationally searched to identify molecules that match the pharmacophore model. nih.gov This allows for the rapid identification of potential new lead compounds that are likely to be active at the target of interest. nih.govbenthamscience.com

For a compound like this compound, a pharmacophore model could be developed based on its key chemical features:

An Aromatic Ring (AR): The substituted benzene ring.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.

A Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid.

A Hydrophobic Feature (H): The ethyl group.

This pharmacophore could then be used to screen databases for other molecules that possess these features in a similar spatial arrangement. A structure-based virtual screening approach using molecular docking is a useful method for identifying new inhibitors. nih.govbenthamscience.comresearchgate.net In one study focused on benzoic acid derivatives, virtual screening identified 487 compounds as potential inhibitors of the Trypanosoma cruzi trans-sialidase enzyme, with binding energies lower than a known inhibitor. nih.gov This highlights the utility of such strategies in discovering novel applications for classes of compounds that include this compound.

Table 2: Key Pharmacophoric Features of this compound
Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction
Aromatic Ring (AR)Chlorinated benzene ringπ-π stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine)
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen (-C=O)Forms hydrogen bonds with donor groups on the receptor
Hydrogen Bond Donor (HBD)Hydroxyl group (-OH)Donates a hydrogen to form a bond with an acceptor group on the receptor
Hydrophobic Feature (H)Ethyl group (-CH2CH3)Fits into hydrophobic pockets of the receptor

Solvation Models and Solubility Prediction

Abraham Solvation Parameter Model for Solute-Solvent Interactions

The Abraham solvation parameter model is a linear free-energy relationship (LFER) used to describe and predict the solubility and partitioning of solutes in various solvents. The model is based on the principle that the free energy of transfer of a solute from one phase to another can be described by a sum of terms representing different types of solute-solvent interactions.

The governing equations for the model are:

log (CS,organic / CS,water) = cp + ep·E + sp·S + ap·A + bp·B + vp·V log (CS,organic / CS,gas) = cg + eg·E + sg·S + ag·A + bg·B + lg·L

Here, the uppercase letters (E, S, A, B, V, L) are solute descriptors that quantify the physicochemical properties of the solute, while the lowercase letters are the complementary solvent coefficients, which describe the properties of the solvent.

The solute descriptors are defined as follows:

E: The excess molar refraction, which models polarizability interactions arising from n- and π-electrons.

S: The solute's dipolarity/polarizability.

V: The McGowan characteristic molecular volume of the solute (in units of cm³/mol/100).

L: The logarithm of the gas-to-hexadecane partition coefficient at 298.15 K.

While the specific Abraham model solute descriptors for this compound have not been published, values for similar substituted benzoic acids are available. For instance, the 'A' solute descriptor for benzoic acid is 0.59, and for 4-chlorobenzoic acid, it is 0.63. mdpi.com It is expected that the descriptors for this compound would be comparable, allowing for the prediction of its solubility in over 130 different organic mono-solvents for which Abraham model correlations have been developed. mdpi.com

Table 3: Abraham Solvation Model Solute Descriptors and Their Physical Meaning
Solute DescriptorDescriptionType of Interaction Modeled
E Excess molar refractionInteractions of solute n- and π-electrons with the solvent
S Dipolarity/polarizabilityDipole-dipole and dipole-induced dipole interactions
A Hydrogen-bond acidityAbility of the solute to donate a hydrogen bond
B Hydrogen-bond basicityAbility of the solute to accept a hydrogen bond
V McGowan characteristic volumeEnergy required to create a cavity for the solute in the solvent (related to size)
L Gas-hexadecane partition coefficientDispersion forces and solute-solvent interactions

Mechanistic Biochemical and Enzymatic Transformation Studies in Vitro Focus

Substrate Specificity and Regioselectivity in Enzymatic Transformations

The enzymatic transformation of substituted benzoic acids is highly dependent on the substrate specificity of the enzyme involved. Rieske-type non-heme iron dioxygenases (RDDs), such as benzoate (B1203000) dioxygenase (BZDO) from Ralstonia eutropha B9, are key enzymes in this process. Their specificity is influenced by the nature, size, and position of substituents on the benzoic acid ring.

Studies on a variety of monosubstituted benzoates have shown that both steric and electronic factors govern the activity of BZDO. For instance, higher enzymatic activities are generally observed with smaller substituents, particularly when located at the 3-position of the ring. oup.com The presence of an ethyl group at the 2-position and a chloro group at the 4-position on 4-Chloro-2-ethylbenzoic acid presents a unique substrate for these enzymes. The ethyl group at the C-2 position likely introduces significant steric hindrance, which could influence the rate of enzymatic conversion compared to less substituted analogs.

Regioselectivity, the ability of the enzyme to catalyze a reaction at a specific position on the substrate, is a hallmark of these enzymes. BZDO from Ralstonia eutropha B9 is noted for its unusual ipso, ortho dihydroxylation of benzoic acid, leading to the formation of a homochiral cis-diol. oup.comrsc.org For substituted benzoates, the position of hydroxylation can vary. In the case of this compound, the enzyme would likely catalyze the addition of two hydroxyl groups to the aromatic ring, although the precise regioselectivity would need to be empirically determined. Based on transformations of other 2-substituted benzoates, multiple isomeric products could potentially be formed. researchgate.net

Biotransformation Pathways Mediated by Microbial Enzymes (e.g., Dioxygenases from Ralstonia eutropha B9)

The biotransformation of chlorobenzoic acids by microorganisms like Ralstonia eutropha B9 typically begins with an oxidative attack on the aromatic ring, catalyzed by a dioxygenase. rsc.orgdntb.gov.uaalmacgroup.com For this compound, the proposed pathway, initiated by BZDO, would involve the dihydroxylation of the benzene (B151609) ring to form a substituted cis-dihydrodiol (specifically, a dihydrodihydroxybenzoic acid derivative).

This intermediate is generally unstable and is further processed by a dehydrogenase enzyme. This subsequent step leads to rearomatization and the formation of a substituted catechol (a dihydroxybenzoic acid derivative). The degradation of chlorobenzoic acids is known to proceed via chlorocatechol intermediates. nih.govasm.org The specific catechol formed from this compound would depend on the initial regioselectivity of the dioxygenase attack. Following the formation of the chlorocatechol, the aromatic ring is typically cleaved by another class of dioxygenases, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, which opens the ring and leads to intermediates that can enter central metabolic pathways. nih.govasm.org

Characterization of Enzymatic Reaction Intermediates and Products

The primary products of the initial enzymatic attack on substituted benzoates by BZDO are cis-dihydrodiol metabolites. oup.com For this compound, the expected initial product would be a 4-chloro-2-ethyl-dihydrodihydroxybenzoic acid. These diols are often transient and can be challenging to isolate because they tend to dehydrate and rearomatize into the corresponding phenol (B47542) or catechol under certain pH and temperature conditions. oup.com

Following the action of a dehydrogenase, the key intermediate would be a substituted chlorocatechol. For example, the metabolism of 3-chlorobenzoate (B1228886) by Pseudomonas species has been shown to produce 3-chlorocatechol (B1204754). nih.gov By analogy, the biotransformation of this compound would yield a corresponding chloro-ethyl-catechol. These intermediates can be identified and characterized using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov

Studies on Enzyme Inhibition Mechanisms and Molecular Targets

Substituted benzoic acids, including chlorinated variants, can act as inhibitors of various enzymes. The inhibition often occurs because these molecules are structural analogs of the enzyme's natural substrate, leading to competitive inhibition. nih.gov

Studies have demonstrated that 2-chlorobenzoate (B514982) and 4-chlorobenzoate (B1228818) can inhibit 3-chlorobenzoate-1,2-dioxygenase. nih.gov Specifically, 2-chlorobenzoate was found to be a competitive inhibitor of this enzyme. nih.gov Furthermore, other research has shown that 4-chlorobenzoic acid and 4-nitrobenzoic acid are inhibitors of Coq2/UbiA, a prenyltransferase enzyme. nih.gov Benzoic acid itself is a known competitive inhibitor of the enzyme tyrosinase. mdpi.com

Given these findings, it is highly probable that this compound also possesses enzyme-inhibiting properties. Its structure suggests it could act as a competitive inhibitor by binding to the active site of enzymes that normally process benzoic acid or structurally similar substrates, thereby blocking the binding of the natural substrate. The specific molecular targets would likely include dioxygenases and other enzymes involved in aromatic acid metabolism.

In Vitro Enzymatic Assays for Kinetic Analysis (e.g., Determination of Dissociation Constants)

In vitro enzymatic assays are essential for quantifying the kinetics of enzyme-substrate interactions and inhibition. These assays measure the rate of reaction under varying substrate and inhibitor concentrations to determine key kinetic parameters.

For an enzyme that metabolizes a chlorobenzoic acid, a typical kinetic analysis would determine the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax). For example, a purified catechol 1,2-oxygenase from a Pseudomonas species metabolizing 3-chlorocatechol was found to have a Km of 0.37 µM and a Vmax of 2.3 µmol/min/mg protein. nih.gov

When assessing a compound as an inhibitor, the inhibition constant (Ki), which is the dissociation constant for the enzyme-inhibitor complex, is determined. A low Ki value indicates a potent inhibitor. For competitive inhibitors, Ki can be calculated from assays where the reaction rate is measured at different substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. While specific kinetic constants for this compound are not available in the cited literature, the established methodologies for studying related substituted benzoic acids would be directly applicable to characterize its interaction with specific enzymes. nih.govnih.gov

Synthetic Utility in Advanced Chemical Manufacturing and Research

Role as an Intermediate in the Synthesis of Functional Organic Compounds

Precursor for Dyes and Agrochemicals

There is no available information linking 4-Chloro-2-ethylbenzoic acid to the manufacturing of dyes or agrochemicals. While substituted benzoic acids are a known class of compounds used in these industries, no specific synthetic routes starting from this compound have been documented. The related compound, 4-chloro-2-methylbenzoic acid, is noted for its role as a key component in creating crop protection agents like herbicides and pesticides. nbinno.comchemimpex.com

Development of Chemical Scaffolds for Mechanistic Biological Probes

No studies were found that describe the design, synthesis, or application of this compound or its derivatives as chemical scaffolds for mechanistic biological probes. The development of such tools is a specialized area of chemical biology, and this particular compound does not appear to have been utilized for this purpose based on available data.

Design and Synthesis of Reactive Intermediates for Organic Transformations

There is no specific information available regarding the use of this compound to design and synthesize reactive intermediates for organic transformations. The general reactivity of benzoic acids is well-understood, but no research has been published focusing on this specific molecule for generating novel reactive species.

Due to the absence of detailed research findings and documented applications for this compound across all sections of the requested outline, generating the mandated article is not feasible.

Q & A

Q. What are the optimal methods for synthesizing 4-Chloro-2-ethylbenzoic acid and verifying its purity?

Methodological Answer: The synthesis typically involves sulfonation and hydrolysis steps. For example, sulfonyl chloride intermediates can be prepared via reaction with thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst, followed by hydrolysis under controlled pH (7–9) using sodium bicarbonate . Post-synthesis, purity verification employs:

  • HPLC : To assess chromatographic homogeneity (retention time comparison with standards).
  • NMR Spectroscopy : Confirm structural integrity (e.g., aromatic proton splitting patterns and ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) .
  • Recrystallization : Purification using ethanol/water mixtures to remove byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., chloro group deshields adjacent protons, ethyl group signals in aliphatic regions) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
  • Mass Spectrometry (MS) : Determine molecular ion peaks (m/z ≈ 198.6 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying pH conditions?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., ionic strength, temperature). To address this:

  • Comparative Kinetic Studies : Use pulse radiolysis or stopped-flow techniques under standardized conditions (25°C, μ = 0.1 M) to measure rate constants for hydrolysis or electrophilic reactions .
  • pH-Dependent Solubility Analysis : Adjust solubility using co-solvents (e.g., DMSO) to isolate pH effects on reactivity .
  • Statistical Validation : Apply multivariate regression to identify dominant factors (e.g., substituent electronic effects vs. steric hindrance) .

Q. What strategies enhance the solubility of this compound in aqueous solutions for biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤10% v/v) or ethanol to improve solubility without denaturing proteins .
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.8) by buffering at pH >4 to increase hydrophilicity .
  • Derivatization : Synthesize sodium salts or ester prodrugs (e.g., methyl esters) to temporarily mask the acid group .

Q. How do the electronic effects of chloro and ethyl substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Hammett Analysis : The chloro group (σₚ ≈ 0.23) acts as a weak electron-withdrawing meta-director, while the ethyl group (σₘ ≈ -0.07) is electron-donating. This combination directs electrophiles to the 5-position in the aromatic ring .
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution (e.g., higher electron density at C-5 due to ethyl’s +I effect) .
  • Experimental Validation : Nitration reactions (HNO₃/H₂SO₄) yield 5-nitro derivatives, confirmed by LC-MS and NOE NMR .

Q. What role does this compound play in medicinal chemistry for receptor-targeted drug design?

Methodological Answer:

  • Pharmacophore Development : The carboxylic acid group enables hydrogen bonding with serine/threonine kinases, while the chloro and ethyl groups enhance lipophilicity for membrane penetration .
  • Structure-Activity Relationship (SAR) : Modify the ethyl chain to isopropyl or cyclopropyl analogs to optimize binding affinity for dopamine D₂ or serotonin 5-HT₃ receptors .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in receptor pockets (e.g., PDB: 4U5Q) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.